molecular formula C14H23N3O4 B5591236 Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5591236
M. Wt: 297.35 g/mol
InChI Key: IRACCIZVXUKPDN-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains a morpholine ring, a tetrahydropyrimidine ring, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. The morpholine ring is then introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group. The final step involves esterification to introduce the ethyl ester group .

Chemical Reactions Analysis

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-6-oxo-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-4-21-13(19)10-11(9(2)3)15-14(16-12(10)18)17-5-7-20-8-6-17/h9-11H,4-8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACCIZVXUKPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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